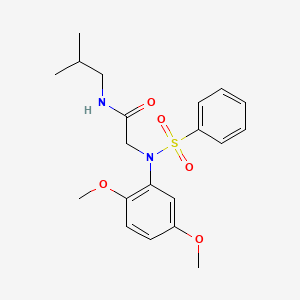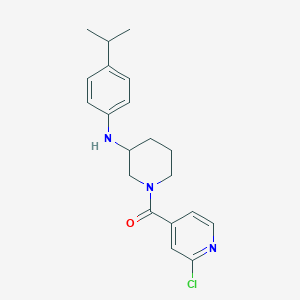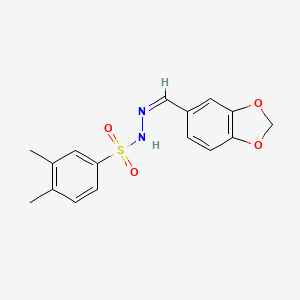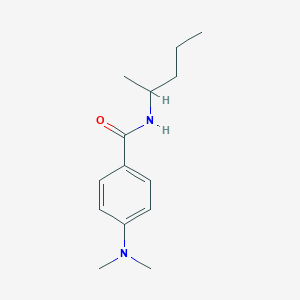
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as DIPT, is a synthetic compound that belongs to the amphetamine class of drugs. It has been studied extensively for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide acts on the central nervous system by increasing the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to a decrease in blood flow to various organs. Additionally, this compound has been shown to increase the release of various hormones, including cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has various advantages and limitations for lab experiments. It has a unique mechanism of action that makes it useful in the study of various biological processes. However, it can also have various side effects that can affect the results of experiments. Additionally, this compound is a controlled substance and requires special permits and licenses to be used in experiments.
Future Directions
There are many future directions for the study of N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. It has the potential to be used in the treatment of various diseases, including cancer and neurological disorders. Additionally, it can be used to study the mechanisms of various biological processes. Further research is needed to fully understand the potential of this compound and its limitations.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential use in scientific research applications. It has a unique mechanism of action that makes it useful in the study of various biological processes. However, it also has various side effects that must be taken into consideration when using it in experiments. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesis Methods
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This is followed by the reaction of the resulting compound with isobutyl chloroformate to form N-isobutyl-2,5-dimethoxyphenethylamine. Finally, the compound is reacted with phenylsulfonyl chloride to form this compound.
Scientific Research Applications
N~2~-(2,5-dimethoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential use in scientific research applications. It has been shown to have a unique mechanism of action that makes it useful in the study of various biological processes. This compound has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-21-20(23)14-22(28(24,25)17-8-6-5-7-9-17)18-12-16(26-3)10-11-19(18)27-4/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSSXXKPPDOSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)

![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)